molecular formula C22H24F3N3O2 B2651757 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 955531-30-3

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2651757
CAS No.: 955531-30-3
M. Wt: 419.448
InChI Key: UETXYRHFFRBQCE-UHFFFAOYSA-N
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Description

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide (CAS 955531-30-3) is a high-purity oxalamide-based compound with a molecular formula of C22H24F3N3O2 and a molecular weight of 419.45 . This chemical features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry that is widely found in nature and in a variety of pharmacologically active compounds . The structure integrates a 1-ethyl-tetrahydroquinoline moiety connected via an ethyl linker to an oxalamide functional group, which is further substituted with a 4-(trifluoromethyl)phenyl ring. Tetrahydroquinoline derivatives are of significant scientific interest due to their diverse biological activities. Research on related structural analogs suggests potential for neuroprotective applications, as studies on similar tetrahydroquinoline compounds have demonstrated potent antioxidant and anti-inflammatory properties . Specifically, the 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has shown efficacy in experimental models of Parkinsonism by reducing oxidative stress and neuroinflammation . The presence of the trifluoromethyl group enhances membrane permeability and metabolic stability, making this compound a valuable building block in drug discovery and a promising candidate for probing biochemical pathways involving oxidative stress and inflammation . This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O2/c1-2-28-13-3-4-16-14-15(5-10-19(16)28)11-12-26-20(29)21(30)27-18-8-6-17(7-9-18)22(23,24)25/h5-10,14H,2-4,11-13H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETXYRHFFRBQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.

    Alkylation: The quinoline core is then alkylated using ethyl iodide in the presence of a strong base such as sodium hydride.

    Amidation: The alkylated quinoline is reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the final ethanediamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the ethanediamide moiety using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as a neuroprotective agent, showing promise in the treatment of neurodegenerative diseases.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death. In neurodegenerative diseases, it may act by modulating neurotransmitter levels and protecting neurons from oxidative stress.

Comparison with Similar Compounds

Tetrahydroquinoline-Based Analogs

Compound from : N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide shares the tetrahydroquinoline-ethanediamide scaffold but differs in substituents:

  • Phenyl Group : 4-Fluorophenyl (electron-withdrawing, moderate lipophilicity) vs. 4-CF₃-phenyl (stronger electron-withdrawal, higher lipophilicity) .
  • Tetrahydroquinoline Substituent: Methyl (compact, lower steric hindrance) vs.
  • absence in the main compound.

Key Implications :

  • The CF₃ group in the main compound may enhance target binding via hydrophobic interactions compared to fluorine.
  • Ethyl substitution could reduce oxidative metabolism compared to methyl .

Benzothiazole Acetamide Derivatives ()

Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides. While structurally distinct (benzothiazole vs. tetrahydroquinoline), these compounds highlight the prevalence of CF₃ groups in optimizing bioactivity:

  • Core Comparison: Benzothiazole’s planar structure may favor π-π stacking, whereas tetrahydroquinoline’s partial saturation could modulate flexibility and membrane permeability .

Quinoxaline and Pyrimidine Derivatives ()

Compounds like 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide feature thioamide or heterocyclic substituents:

  • Functional Groups : Thioamide (vs. oxamide in the main compound) may engage in metal coordination or altered hydrogen bonding .
  • Substituent Effects : Chlorophenyl (moderate electron-withdrawing) vs. CF₃-phenyl (stronger electronic effects), influencing target selectivity .

Pharmacological and ADME Considerations

  • Metabolic Stability : CF₃ in the main compound likely confers resistance to cytochrome P450 enzymes compared to methoxy or methyl groups () .
  • Solubility : Piperidinyl in ’s analog may improve aqueous solubility, whereas the main compound’s CF₃ and ethyl groups prioritize lipophilicity .

Tabular Comparison of Key Compounds

Compound Core Structure Key Substituents Pharmacological Inference
Main Compound Tetrahydroquinoline Ethyl, CF₃-phenyl High lipophilicity, metabolic stability
Analog Tetrahydroquinoline Methyl, 4-fluoro-phenyl, piperidinyl Moderate solubility, potential off-target interactions
Benzothiazoles Benzothiazole CF₃, methoxy-phenyl Planar structure, enhanced receptor affinity
Quinoxaline Derivative (4a) Quinoxaline Chlorophenyl, thioamide Metal coordination capacity, higher reactivity

Biological Activity

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationship (SAR), and biological effects, particularly focusing on its interactions with melatonin receptors and its antimycobacterial properties.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, including the formation of tetrahydroquinoline derivatives. The structure contains a tetrahydroquinoline moiety linked to a trifluoromethylphenyl group through an ethylenediamine backbone. Research indicates that variations in substituents on the tetrahydroquinoline ring significantly influence the biological activity of the compound.

Key Synthesis Steps

  • Formation of Tetrahydroquinoline : The tetrahydroquinoline core is synthesized via hydrogenation of corresponding precursors.
  • Acylation : Following the formation of the tetrahydroquinoline, acylation with appropriate acylating agents is performed to yield the final product.

Melatonin Receptor Agonism

Recent studies have highlighted the compound's role as a selective agonist for the MT2 melatonin receptor. This receptor is implicated in various physiological processes, including circadian rhythm regulation and sleep modulation.

Compound MT2 Receptor Affinity (Ki) Selectivity
This compound0.5 nMHigh

The compound demonstrated a high affinity for the MT2 receptor with minimal activity at other melatonin receptor subtypes (MT1), suggesting its potential use in treating sleep disorders without significant side effects.

Antimycobacterial Activity

The compound also exhibits promising antimycobacterial activity against Mycobacterium tuberculosis (Mtb). In vitro studies have shown that it effectively inhibits Mtb growth under specific culture conditions.

Assay Condition MIC (mg/L) Reference Compound
Glycerol-based media0.5Rifampicin: 0.016
Casitone-based media>16Isoniazid: 0.016

The minimum inhibitory concentration (MIC) values indicate that the compound is effective against both drug-sensitive and resistant strains of Mtb when glycerol is used as a carbon source.

Case Studies

  • In Vivo Efficacy : In a BALB/c mouse model infected with Mtb, dosing with this compound resulted in significant reductions in bacterial load compared to untreated controls.
  • Pharmacokinetics : Studies showed that the compound has favorable pharmacokinetic properties with good oral bioavailability and sustained plasma concentrations above the MIC for extended periods.

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